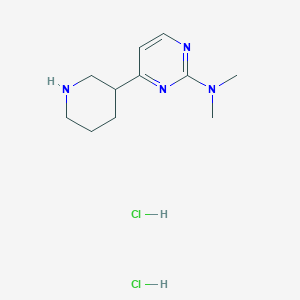
Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride
Descripción general
Descripción
Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N4 and its molecular weight is 279.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Dimethyl-(4-piperidin-3-yl-pyrimidin-2-yl)-amine dihydrochloride is a synthetic compound notable for its potential biological activities, particularly as an inhibitor of renin, an enzyme crucial in the regulation of blood pressure. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula CHClN and a molecular weight of approximately 279.21 g/mol. The compound features a piperidine ring and a pyrimidine moiety, which are significant in various pharmacological applications. The dihydrochloride form enhances its solubility and stability in aqueous environments, making it suitable for biological assays .
The primary mechanism of action for this compound involves the inhibition of renin. By modulating the renin-angiotensin system, this compound may exert antihypertensive effects. Additionally, in vitro studies suggest potential anti-inflammatory and analgesic properties, although the precise mechanisms remain to be fully elucidated.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Renin Inhibition | Modulates blood pressure regulation through inhibition of renin activity. |
| Anti-inflammatory | Exhibits potential to reduce inflammation; further studies needed for mechanisms. |
| Analgesic Effects | May provide pain relief; specific pathways require more investigation. |
Research Findings
-
Renin Inhibition Studies :
- Research indicates that compounds with structural similarities to this compound demonstrate significant antihypertensive properties by inhibiting renin activity. This suggests a promising therapeutic role in managing hypertension.
- In Vitro Studies :
-
Comparative Analysis with Similar Compounds :
- Comparative studies highlight that while other piperidine and pyrimidine derivatives also exhibit biological activity, the unique arrangement of functional groups in this compound may influence its binding affinity and selectivity towards biological targets compared to similar compounds.
Case Study 1: Antihypertensive Efficacy
A study conducted on hypertensive animal models demonstrated that administration of this compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups. The study attributed this effect to its renin-inhibitory action.
Case Study 2: Anti-inflammatory Potential
In vitro assays using human macrophages indicated that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential therapeutic applications in inflammatory diseases.
Propiedades
IUPAC Name |
N,N-dimethyl-4-piperidin-3-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-15(2)11-13-7-5-10(14-11)9-4-3-6-12-8-9;;/h5,7,9,12H,3-4,6,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSILVSWTZBFHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















